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Compound Focus: Tak-733

CAS No.: 1035555-63-5

Cat. No.: S548776

TAK-733 is a small molecule with the chemical formula C17H15F2IN404 and a molecular weight of
504.2267 g/mol [1]. Its systematic IUPAC name is 3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-[(2-fluoro-4-
iodophenyl)amino]-8-methyl-3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione [1].

The compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines [1]. It was
specifically designed as part of a series of potent 8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
inhibitors of MEK kinase [2]. The 2-fluoro-4-iodoaniline moiety functions as a key recognition motif for the

hydrophobic pocket of the MEK allosteric site [2].

Mechanism of Action and Pharmacology

TAK-733 is a potent, selective, non-ATP-competitive, allosteric inhibitor of MEK1/2, which are key
components of the RAS/RAF/MEK/ERK signaling pathway [3] [4]. This pathway is crucial for regulating

cell proliferation, survival, differentiation, and angiogenesis [3].

e Target and IC50: TAK-733 has an IC50 for MEK signaling inhibition of 2-5 nM, demonstrating
high potency [3].

¢ Mechanism: As an allosteric inhibitor, it binds to a site other than the ATP-binding pocket, leading to
sustained inhibition of the MAPK pathway [3].

e Key Pharmacodynamic Effect: The primary measured pharmacodynamic effect of TAK-733 is the
inhibition of ERK phosphorylation (pERK). Preclinical and clinical studies consistently show that
TAK-733 treatment leads to significant reductions in pERK levels [3] [5].

The following diagram illustrates the signaling pathway targeted by TAK-733 and its mechanistic role:
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The RAS/RAF/MEK/ERK pathway and TAK-733's inhibition of MEK.

Preclinical Profile and Experimental Models

TAK-733 demonstrated robust antitumor activity across various in vitro and in vivo models.
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In Vitro Models and Protocols

e Cell Proliferation/Viability Assay (MTT Assay): The standard MTT (3-(4,5-dimethylthiazol-2-Y1)-2,5-
diphenyltetrazolium bromide) assay is used to measure cell proliferation and drug sensitivity [5]. Cells
are treated with TAK-733 for 48 hours, followed by MTT reagent addition. The resulting formazan
crystals are solubilized, and absorbance is measured to determine the percentage of viable cells [5].

¢ Immunoblotting (Western Blot): This technique confirms the pharmacodynamic effects of TAK-733.
After treatment, cell lysates are prepared, proteins are separated by gel electrophoresis, transferred
to a membrane, and probed with antibodies against targets like pERK1/2, pAKT, pS6R, and pGSK3 to
detect inhibition of downstream signaling [5].

e Apoptosis Analysis (Annexin V/PI Staining): Cells treated with TAK-733 are stained with Annexin
V and Propidium lodide (PI) and analyzed by flow cytometry to distinguish between early apoptotic
(Annexin+/Pl-), late apoptotic (Annexin+/Pl+), and dead (Annexin-/Pl+) cells [5].

e Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye (e.g., Pl), and analyzed
by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M)

[5].

The subsequent workflow summarizes these key in vitro experimental methods:
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Key in vitro assays used to evaluate TAK-733's biological effects.

In Vivo Models and Protocols
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¢ Patient-Derived Tumor Xenograft (PDTX) Models: Fragments of human tumors are subcutaneously
implanted into immunodeficient mice (e.g., athymic nude mice) to create a model that closely mirrors
the original patient tumor's heterogeneity [6]. These models are used to evaluate the efficacy of TAK-
733, both as a single agent and in combination with other therapies [3] [7].

¢ Dosing in Mice: In mouse xenograft studies, TAK-733 is typically administered via oral gavage once
daily. Plasma concentrations in models decrease rapidly 8—16 hours after dosing [3].

e Combination Therapy: /n vivo studies show that combining TAK-733 with the pan-RAF inhibitor
MLN2480 (Tovorafenib) suppresses the growth of a broader spectrum of RAS-mutant tumors
compared to either drug alone [7].

Key Preclinical Findings

The table below summarizes major findings from preclinical studies on TAK-733.

) Experimental -
Disease Model Key Findings Source
System

Multiple Myeloma  In vitro (cell lines) Reduced proliferation (ICso: 2-5 pM); induced [5]
GO/GL1 cell cycle arrest and apoptosis;
synergized with bortezomib and PI3Ka inhibitor

BYL7109.
Cutaneous In vitro (cell lines) &  Activity against BRAF V600E-mutant cell lines; [3]
Melanoma in vivo (xenografts) tumor growth inhibition and regression in

mouse models.

Various Solid In vivo (xenografts) Demonstrated antitumor activity in mouse [3]
Tumors xenograft models of colorectal cancer, lung
cancer, and melanoma.

Melanoma (with In vitro Synergistic activity with pan-RAF inhibitor TAK-  [3]
acquired 632 in both BRAF-mutated and NRAS-mutated
resistance) melanoma cells resistant to BRAF inhibitors.

Clinical Development and Trial Data
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A first-in-human, phase I, dose-escalation study (NCT00948467) evaluated TAK-733 in patients with
advanced solid tumors [3] [8] [4].

Clinical Trial Design and Protocol

¢ Patients: Adults with advanced non-hematologic malignancies and an ECOG performance status of
0-2 [3].

e Dosing Schedule: Patients received oral TAK-733 once daily on days 1-21 of 28-day treatment
cycles [3].

e Dose Escalation: The study used a modified 3 + 3 design. The starting dose was 0.2 mg, and doses
were escalated in £40% increments after initial single-patient cohorts [3].

¢ Endpoints: Primary objectives were safety, determination of dose-limiting toxicities (DLTs), maximum
tolerated dose (MTD), and pharmacokinetics. Secondary objectives included assessment of antitumor
activity per RECIST v1.1 [3].

Clinical Pharmacokinetics and Pharmacodynamics

Key data from the phase I study are summarized in the table below.

Parameter Finding/Value
Maximum Tolerated Dose 16 mg [3]
(MTD)

Median Tmax (Time to 3 hours [3] [4]
Cmax)

Elimination Half-Life (T1/2) Approximately 53 hours [4]

Systemic Exposure Increased less than dose-proportionally from 0.2 mg to 22 mg [3]
Key Pharmacodynamic Inhibition of ERK phosphorylation (pERK) in peripheral blood
Marker mononuclear cells (PBMCs) [3]

Maximum pERK Inhibition 46-97% in patients receiving 28.4 mg on day 21 [3]
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Efficacy and Safety Profile

o Efficacy: Among 41 response-evaluable patients, two (5%) achieved a partial response (both with
cutaneous melanoma, one with a BRAF L597R mutation). Twelve patients had stable disease [3] [8].

e Safety: The most common drug-related adverse events were dermatitis acneiform (51%), diarrhea
(29%), and increased blood creatine phosphokinase (20%). Grade >3 adverse events were
reported in 53% of patients, but the toxicity profile was generally manageable up to the MTD [3].

Current Development Status and Future Directions

As of the latest data, further clinical investigation of TAK-733 as a monotherapy is not currently

planned by Takeda [3] [8].

In May 2020, Takeda entered into a global licensing agreement with Recursion Pharmaceuticals, granting
them exclusive worldwide rights to develop and commercialize TAK-733 [9]. Recursion plans to develop
TAK-733 for the treatment of a hereditary cancer syndrome and related oncology areas, leveraging its

machine learning and digital biology platform [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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